N-(4-ethylphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-ethylphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazolinone family. Quinazolinones are significant heterocyclic compounds known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(4-ethylphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions, resulting in benzoxazin-4-ones. The final step involves treating benzoxazinones with ammonia solution to afford the desired quinazolinone derivatives .
Chemical Reactions Analysis
N-(4-ethylphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the quinazolinone ring.
Scientific Research Applications
N-(4-ethylphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-(4-ethylphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide can be compared with other quinazolinone derivatives, such as:
4,6,7-trisubstituted quinazoline derivatives: These compounds also exhibit significant antitumor activity and are used in cancer research.
2-substituted-4(3H)-quinazolinones: Known for their analgesic and anti-inflammatory properties.
3-substituted-4(3H)-quinazolinones: These derivatives have shown potential in antimicrobial and antifungal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H30N4O2 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C28H30N4O2/c1-5-18-8-12-20(13-9-18)30-27(34)21-16-29-32-25(19-10-6-17(2)7-11-19)24-22(31-26(21)32)14-28(3,4)15-23(24)33/h6-13,16,25,31H,5,14-15H2,1-4H3,(H,30,34) |
InChI Key |
YWMWUULHRXRVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)C)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
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